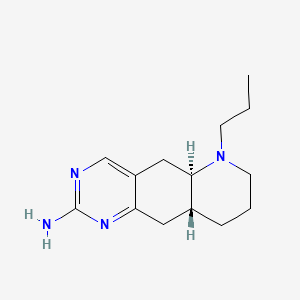
Quinelorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinelorane is a chemical compound known for its role as a dopamine receptor agonist. It specifically targets the D2 and D3 dopamine receptors, making it a valuable tool in neuropharmacological research. The compound’s chemical structure is characterized by a hexahydro-pyridoquinazolin-amine framework, which contributes to its unique pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinelorane typically involves the construction of its hexahydro-pyridoquinazolin-amine core. One common method starts with the reaction of aniline derivatives with acetaldehyde under acidic conditions to form quinaldine derivatives. These intermediates are then subjected to further cyclization and functionalization steps to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are explored to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Quinelorane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted this compound compounds .
Aplicaciones Científicas De Investigación
Quinelorane has a wide range of applications in scientific research:
Neuropharmacology: It is used to study the role of dopamine receptors in the brain, particularly in relation to conditions like schizophrenia and Parkinson’s disease.
Endocrinology: This compound’s effects on hormone levels, such as prolactin and corticosterone, make it useful in endocrine research.
Behavioral Studies: The compound is employed in behavioral studies to understand its impact on locomotor activity and stereotypic behaviors.
Drug Development: This compound serves as a lead compound in the development of new drugs targeting dopamine receptors.
Mecanismo De Acción
Quinelorane exerts its effects by binding to and activating D2 and D3 dopamine receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of neurotransmitter release. These molecular actions result in various physiological and behavioral effects, such as altered hormone levels and changes in locomotor activity .
Comparación Con Compuestos Similares
Quinelorane is often compared to other dopamine receptor agonists, such as quinpirole and 7-hydroxy-dipropylaminotetralin (7-OH-DPAT). While all these compounds target D2 and D3 receptors, this compound is unique in its higher selectivity and potency for these receptors. This makes it particularly valuable in research settings where precise modulation of dopamine receptor activity is required .
Similar Compounds
Quinpirole: Another D2/D3 receptor agonist with similar applications but different pharmacokinetic properties.
7-Hydroxy-dipropylaminotetralin (7-OH-DPAT): Known for its high affinity for D3 receptors and used in similar research contexts.
This compound’s unique properties and wide range of applications make it a significant compound in the fields of neuropharmacology, endocrinology, and drug development.
Propiedades
Número CAS |
97430-52-9 |
|---|---|
Fórmula molecular |
C14H22N4 |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |
InChI |
InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |
Clave InChI |
TUFADSGTJUOBEH-ZWNOBZJWSA-N |
SMILES isomérico |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |
SMILES canónico |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)
![[3-hydroxy-17-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate](/img/structure/B10773229.png)
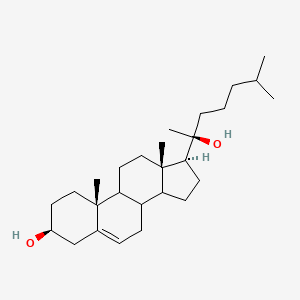
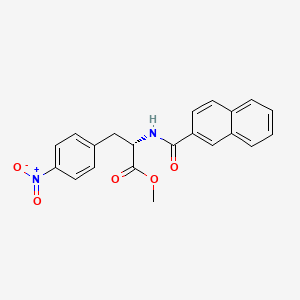
![(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773249.png)
![(3R,6E)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773250.png)
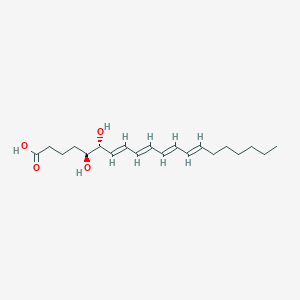
![{2-[Dodecyl(methyl)amino]-1-phosphonoethyl}phosphonic acid](/img/structure/B10773269.png)
![(3R,5S,6E)-7-[4-(4-fluorophenyl)-1,2-bis(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773271.png)
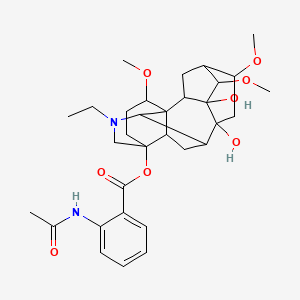
![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-4,7-dihydroxy-6-(11-phenoxyundecoxy)-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773280.png)
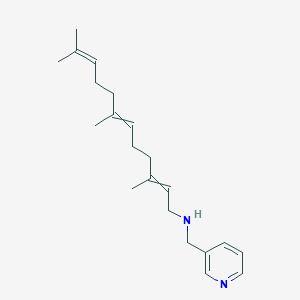
![[(2S)-2-[[5-(2,6-ditritiophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-1-yl]-[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]methanone](/img/structure/B10773294.png)
![[6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium](/img/structure/B10773311.png)
